molecular formula C20H24N2O2 B1235612 Gardnerine CAS No. 23172-92-1

Gardnerine

Cat. No.: B1235612
CAS No.: 23172-92-1
M. Wt: 324.4 g/mol
InChI Key: RBALEJFQJCAPLN-RFEOFLAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gardnerine is a natural product found in Rauvolfia serpentina with data available.

Scientific Research Applications

Synthetic Studies and Biogenetic Speculations

Gardnerine has been instrumental in synthetic studies related to alkaloids, particularly those belonging to the gelsedine group. Researchers have successfully constructed the gelsedine skeleton from this compound, demonstrating its utility in stereo-selective synthetic processes. This work not only showcases the synthetic potential of this compound but also contributes to the understanding of biogenetic pathways involving humantenine-type oxindole alkaloids (Takayama et al., 1990).

Biomimetic Synthesis of Alkaloids

Further exploring its synthetic versatility, this compound has been used in the biomimetic synthesis of novel skeletal types of Gelsemium alkaloids. These synthetic achievements highlight the compound's role as a precursor in the generation of new alkaloid structures, potentially leading to the discovery of novel pharmacologically active compounds (Takayama et al., 1994).

Structural and Stereochemical Investigations

The structural elucidation of this compound and related alkaloids from Gardneria nutans has been a significant area of research. Understanding the molecular structure and absolute configuration of these compounds is crucial for their further application in synthetic chemistry and pharmacology (Sakai et al., 1973).

Enantiospecific Total Synthesis

The enantiospecific total synthesis of this compound, a complex process involving multiple steps, has been achieved. This synthesis is notable for its regioselectivity and chemospecificity, which are essential for the precise construction of complex natural products (Zhou et al., 2005).

Novel Alkaloid Synthesis via Biomimetic Approaches

This compound's utility extends to the synthesis of other novel Gelsemium alkaloids through biomimetic approaches. This strategy involves leveraging natural biosynthetic pathways to create new compounds, underscoring the importance of this compound in medicinal chemistry research (Takayama et al., 1994).

Properties

CAS No.

23172-92-1

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

[(1S,15E)-15-ethylidene-6-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol

InChI

InChI=1S/C20H24N2O2/c1-3-11-9-22-18-8-15-13-5-4-12(24-2)6-17(13)21-20(15)19(22)7-14(11)16(18)10-23/h3-6,14,16,18-19,21,23H,7-10H2,1-2H3/b11-3-/t14?,16?,18?,19-/m0/s1

InChI Key

RBALEJFQJCAPLN-RFEOFLAMSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3CC1C(C2CC4=C3NC5=C4C=CC(=C5)OC)CO

SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=CC(=C5)OC)CO

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=CC(=C5)OC)CO

Synonyms

gardnerine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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